molecular formula C20H14FN3OS2 B2791309 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide CAS No. 1795457-07-6

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2791309
CAS No.: 1795457-07-6
M. Wt: 395.47
InChI Key: UEHZKKATCWPZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide is a sophisticated chemical compound featuring a distinct bithiazole scaffold, designed for advanced pharmaceutical and oncological research. This reagent belongs to the thiazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their widespread presence in bioactive molecules and FDA-approved drugs . The core structure incorporates multiple aromatic systems and amide linkages, making it a valuable intermediate for probing biological mechanisms and developing novel therapeutic agents. Thiazole derivatives have demonstrated significant potential in anticancer research, with studies showing various thiazole-based compounds exerting cytotoxic effects against human cancerous cell lines such as neuroblastoma (SKNMC), hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) . The structural motif of a thiazole ring connected via an amide bond to an aromatic system is a common pharmacophore in drug discovery, frequently explored for its ability to interact with multiple biological targets . Specifically, compounds with the 4-phenylthiazole architecture have shown promising activity as dual inhibitors of key enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which represent valuable targets for managing pain and inflammation . The incorporation of the 2-fluorophenyl substituent in this molecule is a strategic modification, as fluorine atoms are known to influence the pharmacokinetic and binding properties of drug candidates. This compound is supplied exclusively for research applications in laboratory settings. It is intended for use by qualified researchers conducting in vitro experiments or investigative studies in chemical biology. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS2/c1-12-18(27-11-22-12)19(25)23-16-9-5-3-7-14(16)17-10-26-20(24-17)13-6-2-4-8-15(13)21/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHZKKATCWPZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound features a complex structure that contributes to its pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure

The compound's structure is characterized by multiple functional groups, including thiazole rings, which are known for their diverse biological activities. The presence of a fluorine atom and methyl groups enhances its lipophilicity and potentially its bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain thiazole derivatives showed IC50 values below those of established chemotherapeutics like doxorubicin, indicating potent antitumor activity .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Compound 1A-4311.61 ± 1.92
Compound 2Jurkat1.98 ± 1.22
This compoundTBDTBDTBD

Metabolic Effects

The compound has also been investigated for its effects on metabolic disorders, particularly diabetes mellitus (DM). A related thiazole derivative demonstrated protective effects against hyperglycemia in animal models by improving insulin sensitivity and lipid profiles. This suggests that similar compounds may also possess beneficial effects on glucose metabolism and could be explored for diabetes management .

Table 2: Metabolic Effects of Thiazole Derivatives

ParameterControl GroupTreated GroupReference
Serum Glucose (mg/dL)ElevatedNormalized
Insulin Sensitivity (HOMA-IR)IncreasedDecreased
Lipid Profile (TG, TC, LDL-C)ElevatedNormalized

The mechanisms by which thiazole derivatives exert their biological effects are multifaceted:

  • Inhibition of Oncogenic Pathways : Some studies suggest that these compounds inhibit key oncogenic pathways such as CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
  • Antioxidant Activity : Thiazoles have been shown to possess antioxidant properties, which may mitigate oxidative stress associated with various diseases, including cancer and diabetes .
  • Histopathological Changes : In animal studies, histopathological examinations revealed that treatment with thiazole derivatives led to normalization of pancreatic islet morphology in diabetic models, indicating potential protective effects on pancreatic function .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A patient with advanced cancer was treated with a thiazole derivative showing significant tumor regression after several cycles of therapy.
  • Case Study 2 : In a diabetic rat model, administration of a similar thiazole compound resulted in improved metabolic parameters and reduced complications associated with diabetes.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide, have been identified as promising candidates for anticancer agents. The thiazole moiety is known for its ability to inhibit various biological targets associated with cancer progression:

  • Mechanisms of Action :
    • Cell Cycle Inhibition : Thiazole derivatives can act as microtubule inhibitors, disrupting cell division and leading to apoptosis in cancer cells .
    • Enzyme Inhibition : These compounds may inhibit enzyme-linked receptors and polymerases, which are crucial for cancer cell proliferation .
  • In Vitro Studies :
    • A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer), A549 (lung cancer), and U251 (glioblastoma) cells. For instance, certain compounds showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Study 1: Synthesis and Evaluation of Thiazole Derivatives

Researchers synthesized several thiazole derivatives based on the structure of this compound. The synthesized compounds were evaluated for their anticancer activity using MTT assays against HepG-2 and A549 cell lines. Notably, one derivative demonstrated an IC50 value of 23.30 ± 0.35 mM against both cell lines, indicating selective cytotoxicity .

Study 2: Structure-Activity Relationship

A comprehensive investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly influenced their anticancer efficacy. Compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better interaction with biological targets .

Study 3: Thiazole-Pyridine Hybrids

Recent studies have explored hybrid compounds that combine thiazoles with other heterocycles like pyridines. One such hybrid showed superior anticancer effects compared to standard chemotherapeutics like 5-fluorouracil, with an IC50 of 5.71 μM against breast cancer cells . This highlights the potential of this compound as a scaffold for developing more effective anticancer agents.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s unique bis-thiazole architecture distinguishes it from related carboxamides. Key comparisons include:

Table 1: Structural and Functional Comparison of Thiazole Carboxamides
Compound Name / Source Core Structure Key Substituents Biological Target/Activity Synthesis Yield/Purity
Target Compound Bis-thiazole 2-Fluorophenyl, 4-methylthiazole Not reported Not provided
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Monothiazole 4-Pyridinyl, variable amines Kinase inhibition (unspecified) Yields: 45-80% (via HATU coupling)
N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-thiazole hybrid 3-Fluoro-4-methylphenyl, nitrothiophene Antibacterial (narrow spectrum) Purity: 99.05% (LCMS)
N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide derivatives Monothiazole Dichlorobenzyl, ureido groups Antiviral (Flavivirus envelope proteins) Yields: 70-85% (reflux conditions)
2-(Benzylamino)-N-(2-methoxybenzyl)-4-methylthiazole-5-carboxamide Monothiazole Benzylamino, methoxybenzyl Not reported Molar mass: 367.46 g/mol

Key Observations:

  • Fluorine Impact: The 2-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., pyridinyl in ). Fluorine’s electron-withdrawing effects could also influence binding affinity .
  • Bis-Thiazole vs.
  • Nitro Groups : Nitrothiophene carboxamides (e.g., ) exhibit narrow-spectrum antibacterial activity, a trait absent in the target compound due to its lack of nitro functionalization.

Physicochemical Properties

  • Solubility : Sulfonamide-containing analogs exhibit improved aqueous solubility compared to the target’s hydrophobic bis-thiazole system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide?

  • Methodology : Synthesis involves multi-step reactions under inert gas (argon/nitrogen) to prevent oxidation. Key steps include:

  • Cyclocondensation of 2-fluorophenylthiazole precursors with carboxamide derivatives using ethanol as solvent and acetic acid as catalyst .
  • Thiazole ring formation via Hantzsch synthesis, followed by coupling reactions (e.g., EDC-HOBt-mediated amidation in DMF for carboxamide linkage) .
    • Optimization : Reflux conditions (6–12 hours) and solvent selection (ethanol, dichloromethane) influence yield. Purification via recrystallization in ethanol or cold ethyl acetate is critical .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography (using SHELX for refinement) to resolve crystal packing and stereochemistry .
  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions; IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Computational analysis : Multiwfn software for electron localization function (ELF) and electrostatic potential mapping to predict reactivity .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assays :

  • Antimicrobial : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting zones of inhibition (e.g., 10–15 mm at 50 µg/mL) .
  • Antitubercular : Microplate Alamar Blue assay (MABA) for Mycobacterium tuberculosis MIC determination .
    • Controls : Include reference drugs (e.g., isoniazid for TB) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data caused by structural modifications?

  • Case Study : Chlorine substitution at the 3-position of a benzyl group reduced activity against M. tuberculosis (MIC increased from 0.125 µg/mL to >1 µg/mL), while fluorine substitution retained potency .
  • Analysis :

  • Perform molecular docking (e.g., AutoDock Vina) to compare binding interactions with target enzymes (e.g., InhA for TB).
  • Evaluate steric/electronic effects via Hammett substituent constants or DFT calculations .

Q. What strategies optimize pharmacokinetic properties, such as metabolic stability or efflux pump evasion?

  • ADME Profiling :

  • Microsomal stability assays (human liver microsomes) to assess CYP450-mediated degradation.
  • Efflux inhibition : Co-administer verapamil (a broad efflux inhibitor) in bacterial susceptibility assays; reduced MIC indicates efflux susceptibility .
    • Structural Modifications : Introduce methyl/pyridyl groups to enhance lipophilicity (logP optimization) or block metabolic hotspots (e.g., para-fluorine to resist oxidation) .

Q. How can computational methods guide the design of derivatives with improved target specificity?

  • Workflow :

Target identification : Use sequence alignment (e.g., BLAST) to identify homologous proteins (e.g., M. tuberculosis enoyl-ACP reductase).

Docking simulations : Prioritize derivatives with lower binding energies (<-8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., Tyr158 in InhA) .

QSAR modeling : Correlate substituent descriptors (e.g., molar refractivity) with bioactivity to predict optimal R-groups .

Q. What experimental approaches validate the mechanism of action in antitubercular activity?

  • Target Engagement :

  • Enzyme inhibition assays : Measure IC₅₀ against purified M. tuberculosis enzymes (e.g., InhA, DprE1) .
  • Resistant strain profiling : Test against M. tuberculosis strains with known mutations (e.g., InhA S94A) to confirm target specificity .
    • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., cell wall biosynthesis pathways) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.